(S)-Methyl 4-methylene-5-oxopyrrolidine-2-carboxylate
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Overview
Description
4-Methylene-5-oxo-L-proline methyl ester is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of a methylene group at the fourth position and a keto group at the fifth position of the proline ring, with a methyl ester functional group attached to the carboxyl group. The molecular formula of 4-Methylene-5-oxo-L-proline methyl ester is C7H9NO3, and it has a molecular weight of 155.15 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylene-5-oxo-L-proline methyl ester typically involves the esterification of 4-Methylene-5-oxo-L-proline. One common method is the reaction of 4-Methylene-5-oxo-L-proline with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of 4-Methylene-5-oxo-L-proline methyl ester follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Methylene-5-oxo-L-proline methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methylene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can react with the methylene group under basic conditions.
Major Products Formed
Oxidation: 4-Methylene-5-oxo-L-proline.
Reduction: 4-Methylene-5-hydroxy-L-proline methyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methylene-5-oxo-L-proline methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methylene-5-oxo-L-proline methyl ester involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing protein synthesis and degradation. It can also modulate signaling pathways by interacting with receptors and other proteins .
Comparison with Similar Compounds
Similar Compounds
- 4-Methylene-5-oxo-DL-proline methyl ester
- N-Boc-4-oxo-L-proline methyl ester
- 2-Pyrrolidone-5-carboxylic acid methyl ester
Uniqueness
4-Methylene-5-oxo-L-proline methyl ester is unique due to its specific structural features, including the methylene and keto groups, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for various applications in research and industry .
Properties
CAS No. |
182073-75-2 |
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Molecular Formula |
C7H9NO3 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
methyl (2S)-4-methylidene-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H9NO3/c1-4-3-5(7(10)11-2)8-6(4)9/h5H,1,3H2,2H3,(H,8,9)/t5-/m0/s1 |
InChI Key |
FPEXMFLDKAVODR-YFKPBYRVSA-N |
SMILES |
COC(=O)C1CC(=C)C(=O)N1 |
Isomeric SMILES |
COC(=O)[C@@H]1CC(=C)C(=O)N1 |
Canonical SMILES |
COC(=O)C1CC(=C)C(=O)N1 |
Synonyms |
L-Proline, 4-methylene-5-oxo-, methyl ester (9CI) |
Origin of Product |
United States |
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